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Compound of Interest

Compound Name: (4-Methylphenylthio)acetone

Cat. No.: B075361

An In-Depth Technical Guide to the Theoretical and Practical Aspects of (4-
Methylphenylthio)acetone

This guide provides a comprehensive technical overview of (4-Methylphenylthio)acetone
(CAS No. 1200-13-1), a versatile synthetic intermediate. Designed for researchers, medicinal
chemists, and drug development professionals, this document delves into the compound's
synthesis, physicochemical properties, and prospective theoretical analysis, grounding all
claims in authoritative sources. The structure eschews a rigid template in favor of a narrative
that elucidates the causality behind its chemical characteristics and synthetic methodologies.

Core Introduction: The a-Arylthio Ketone Motif

(4-Methylphenylthio)acetone, also known as 1-[(4-Methylphenyl)thio]-2-propanone, belongs
to the class of a-arylthio ketones.[1] This structural motif is of significant interest in medicinal
chemistry and organic synthesis. The presence of a sulfur atom alpha to a carbonyl group
introduces unique reactivity, allowing it to serve as a valuable building block for more complex
molecular architectures, including various pharmaceuticals and agrochemicals.[2][3] Its
structure facilitates the strategic introduction of both a methyl ketone and a p-tolylthio group,
functionalities that are pivotal in developing bioactive molecules.[3] This guide will explore the
synthesis, characterization, and theoretical underpinnings of this important compound.

Chemical Structure and Identity

Below is a diagram representing the chemical structure of (4-Methylphenylthio)acetone.
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Caption: 2D Structure of (4-Methylphenylthio)acetone.

Physicochemical Properties

A compound's utility in synthetic applications is largely dictated by its physical properties.

These parameters influence reaction conditions, purification strategies, and handling

procedures. The table below summarizes the key physicochemical data for (4-

Methylphenylthio)acetone.

Property Value Source(s)
CAS Number 1200-13-1 [1][4]
Molecular Formula C10H120S [1][4]
Molecular Weight 180.27 g/mol [415]
Appearance Colorless Liquid [6]
- , 133-135 °C @ 7-9 Torr; 96-98
Boiling Point [1][5]
°C @ 0.1 mmHg
96 °C (Note: This value from
one supplier seems unusually
Melting Point high for a liquid and may refer [1]
to a related solid or require
verification)
Density 1.088 g/cm®* @ 19 °C [1]

Refractive Index

1.562

[1]

Flash Point

96-98°C/0.1mm

[1]

Synthesis Methodology: C-S Bond Formation

The synthesis of a-arylthio ketones like (4-Methylphenylthio)acetone is a cornerstone

transformation. A robust and selective method involves the reaction of 3-keto esters with

sodium S-organyl sulfurothioates, also known as Bunte salts.[2] This approach is

advantageous due to the stability and low odor of Bunte salts, which serve as effective
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thiolating agents.[2] The reaction proceeds via a base-mediated C-C bond cleavage, offering a
selective route to the desired product.[2]

Conceptual Synthetic Workflow

The diagram below illustrates the logical flow for the synthesis of (4-
Methylphenylthio)acetone, starting from readily available precursors.

Precursor Preparation

Ethyl Acetoacetate Sodium S-(4-methylphenyl)
(B-Keto Ester) Sulfurothioate (Bunte Salt)
Core\Reacti

Base-Mediated Thiolation & C-C Cleavage
(e.g., NaOH in Toluene, 100°C)

rude Product

Workup & Purification

Aqueous Workup
(Quench, Extract with Organic Solvent)

l

Column Chromatography or
Vacuum Distillation

Purity >95%

Final Product
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Caption: General workflow for the synthesis of a-arylthio ketones.

Experimental Protocol: Synthesis of (4-
Methylphenylthio)acetone

This protocol is adapted from the general methodology for a-thio ketone synthesis described by
Martins et al.[2] The choice of base concentration is critical; using approximately 2 equivalents
of base selectively favors the formation of the a-thio ketone over the competing a-thio ester
product.[2]

» Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer
and reflux condenser, add ethyl acetoacetate (1.0 equiv.) and sodium S-(4-methylphenyl)
sulfurothioate (1.1 equiv.).

» Solvent and Base Addition: Add toluene as the solvent, followed by sodium hydroxide (2.0
equiv.). The use of toluene and heat facilitates the reaction.[2]

» Reaction Execution: Heat the reaction mixture to 100 °C under an inert atmosphere (e.g.,
Nitrogen or Argon) and stir vigorously for approximately 18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

e Reaction Quenching: After completion, cool the mixture to room temperature and carefully
guench by adding distilled water.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the
organic layers.

e Washing and Drying: Wash the combined organic layers with brine to remove residual water.
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

o Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

 Purification: Purify the resulting crude oil via vacuum distillation or silica gel column
chromatography to yield pure (4-Methylphenylthio)acetone.[1]
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Spectroscopic & Structural Characterization
(Prospective Analysis)

Structural elucidation is critical for verifying the identity and purity of a synthesized compound.
While specific published spectra for (4-Methylphenylthio)acetone are not readily available, its
expected spectroscopic data can be reliably predicted based on its structure and data from
analogous compounds like 4'-(Methylthio)acetophenone.[7]

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the p-tolyl group (appearing as two doublets due to para-substitution), a singlet for
the methylene protons (CHz), a singlet for the acetyl methyl protons (COCHs), and a singlet
for the tolyl methyl protons (Ar-CHs).

e 13C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon around
205 ppm, signals for the four distinct aromatic carbons, and signals for the methylene and
two methyl carbons.

Table of Predicted NMR Chemical Shifts (in CDCIs)

Chemical Shift

1H NMR Multiplicity Integration Assignment
(3) ppm
Aromatic ~7.3 Doublet 2H Ar-H (ortho to -S)
) Ar-H (ortho to -
Aromatic ~7.1 Doublet 2H
CHs)
Methylene ~3.6 Singlet 2H S-CH2-CO
Acetyl Methyl ~2.3 Singlet 3H CO-CHs
Tolyl Methyl ~2.35 Singlet 3H Ar-CHs
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13C NMR Chemical Shift (6) ppm Assignment
Carbonyl ~205.0 C=0

Aromatic Quaternary ~138.0 Ar-C (ipso to -CHs)
Aromatic Quaternary ~132.0 Ar-C (ipso to -S)
Aromatic CH ~130.5 Ar-CH (ortho to -S)
Aromatic CH ~129.8 Ar-CH (ortho to -CHs)
Methylene ~46.0 S-CH:

Acetyl Methyl ~29.0 CO-CHs

Tolyl Methyl ~21.0 Ar-CHs

Note: These are estimated values. Actual chemical shifts can be influenced by solvent,

concentration, and temperature.[8]

Protocol for NMR Data Acquisition

e Sample Preparation: Dissolve 5-10 mg of purified (4-Methylphenylthio)acetone in

approximately 0.6 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).[9]

e Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to

ensure homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum. Following this, acquire the 3C{*H} NMR

spectrum (proton-decoupled).

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the *H spectrum and assign

chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.[10]
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Table of Predicted IR Absorptions

Wavenumber (cm~?) Intensity Assignment
~3050-3000 Medium Aromatic C-H Stretch
~2920-2850 Medium Aliphatic C-H Stretch
~1715 Strong C=0 (Ketone) Stretch
~1600, ~1495 Medium-Strong Aromatic C=C Bending
~1420 Medium CHz Scissoring

~1360 Medium CHs Bending

p-Disubstituted Benzene C-H
~815 Strong
Bend (Out-of-plane)

Electron lonization Mass Spectrometry (EI-MS)

EI-MS is used to determine the molecular weight and provides structural information through
analysis of fragmentation patterns.[10]

e Molecular lon (M*): The spectrum should show a molecular ion peak at an m/z
corresponding to the molecular weight (180.27).

» Key Fragments: Expect fragmentation patterns resulting from the cleavage of bonds
adjacent to the sulfur atom and carbonyl group. A prominent fragment would likely be the
loss of the acetyl group (*CHsCO, m/z 43) leading to a peak at m/z 137. Another expected
fragment would be the cleavage of the CH2-CO bond, resulting in the p-toluenethiol radical
cation (m/z 124) or the p-thiocresyl cation (m/z 123).

Theoretical & Computational Studies: A Prospective
Analysis

While experimental data provides a concrete characterization, theoretical studies offer deeper
insight into molecular properties. Density Functional Theory (DFT) is a powerful computational
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method for investigating the electronic structure, reactivity, and spectroscopic properties of
molecules.[11]

A theoretical study on (4-Methylphenylthio)acetone could provide:

Optimized Geometry: Calculation of the most stable 3D conformation, including bond lengths
and angles.

e Spectroscopic Prediction: Simulation of NMR and IR spectra to corroborate experimental
findings and aid in peak assignment.

» Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and
electronic transitions.

e Reaction Mechanisms: Modeling the synthetic pathway to understand the transition states
and energy barriers, validating the proposed mechanism.[12]

Conceptual Workflow for DFT Analysis
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Caption: Conceptual workflow for a DFT-based theoretical study.

Applications in Drug Development and Synthesis

(4-Methylphenylthio)acetone is primarily valued as a synthetic intermediate.[3] Sulfur-
containing compounds are crucial in drug design, often acting as key pharmacophores or
metabolic stabilizers.[2] The a-thiocarbonyl moiety can act as either an electrophile or a
nucleophile, making it a versatile handle for constructing more elaborate molecules.[2] Its
structure is a precursor for introducing the p-tolylthio group, a functionality found in various
biologically active compounds.

Safety and Handling

Proper handling is essential when working with any chemical reagent. (4-
Methylphenylthio)acetone is associated with the following hazards:
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

» Handling: Use in a well-ventilated area or fume hood. Avoid breathing vapors, mist, or gas.
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat.[6]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b075361#theoretical-studies-on-4-methylphenylthio-
acetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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